Foreword: Navigating the Landscape of Benzisoxazole Chemistry
Foreword: Navigating the Landscape of Benzisoxazole Chemistry
An In-Depth Technical Guide to the 5-Methylbenzo[d]isoxazol-3-amine Scaffold
The benzo[d]isoxazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents. This guide focuses on a specific, yet representative, member of this family: 5-Methylbenzo[d]isoxazol-3-amine . It is important to note that while this molecule is a valuable synthetic building block, detailed public data on this exact structure is sparse. Therefore, this document adopts an expert-driven approach, contextualizing the properties and protocols for 5-Methylbenzo[d]isoxazol-3-amine within the well-established chemistry of the broader 3-aminobenzo[d]isoxazole class. The principles, pathways, and protocols described herein are synthesized from established literature on analogous structures, providing a robust and predictive framework for researchers and drug development professionals.
Core Physicochemical & Structural Properties
The structure consists of a bicyclic system where a benzene ring is fused to an isoxazole ring. The key functional groups are the amine at the 3-position, which acts as a versatile chemical handle, and the methyl group at the 5-position on the aromatic ring, which influences electronic properties and steric interactions.
Table 1: Predicted Physicochemical Properties of 5-Methylbenzo[d]isoxazol-3-amine
| Property | Predicted Value / Characteristic | Rationale & Commentary |
| Molecular Formula | C₈H₈N₂O | Derived from structural analysis. |
| Molecular Weight | 148.16 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a crystalline solid (off-white to yellow) | Heterocyclic amines are typically solids at room temperature. Color can arise from minor impurities or conjugation. |
| Solubility | Poorly soluble in water; Soluble in organic solvents (DMSO, DMF, Methanol, Chloroform) | The aromatic core confers hydrophobicity. The amine group provides a site for protonation, potentially increasing solubility in acidic aqueous solutions. |
| Melting Point | >100 °C (Predicted) | The rigid, planar ring system and potential for hydrogen bonding suggest a relatively high melting point compared to non-planar analogues. |
| pKa (Amine) | ~3-4 (Predicted) | The amine is attached to an electron-withdrawing heterocyclic system, reducing its basicity compared to a simple aniline. |
Synthesis Strategy & Experimental Protocol
The synthesis of the 3-aminobenzo[d]isoxazole core is well-documented and typically involves the cyclization of an ortho-hydroxyaryl precursor. The following protocol represents a robust and common pathway, adapted for the specific synthesis of the target compound.
Causality of the Synthetic Pathway
The chosen pathway involves two key transformations:
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Oximation: Conversion of a salicylonitrile derivative into an N-hydroxyimidoyl cyanide. This step establishes the N-O bond precursor required for the isoxazole ring.
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Base-Mediated Intramolecular Cyclization: An internal nucleophilic attack from the phenoxide onto the imidoyl carbon, followed by displacement of the cyanide group, forms the heterocyclic ring. This is an efficient method for constructing the benzisoxazole core.[1]
Visualized Synthesis Workflow
Caption: A typical two-step synthesis pathway for 5-Methylbenzo[d]isoxazol-3-amine.
Detailed Step-by-Step Protocol
Materials:
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2-Hydroxy-5-methylbenzonitrile
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Hydroxylamine hydrochloride (NH₂OH·HCl)
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Pyridine
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Ethanol (absolute)
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Potassium Carbonate (K₂CO₃), anhydrous
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N,N-Dimethylformamide (DMF)
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Ethyl acetate
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
Step 1: Synthesis of (Z)-N',2-dihydroxy-5-methylbenzenecarboximidoyl cyanide
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To a 250 mL round-bottom flask, add 2-hydroxy-5-methylbenzonitrile (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and absolute ethanol to form a slurry.
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Stir the mixture at room temperature and add pyridine (2.0 eq) dropwise over 10 minutes. The addition of a base is critical to liberate the free hydroxylamine from its hydrochloride salt.
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Heat the reaction mixture to reflux (approx. 78 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
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Resuspend the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude intermediate, which can often be used in the next step without further purification.
Step 2: Synthesis of 5-Methylbenzo[d]isoxazol-3-amine
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Dissolve the crude intermediate from Step 1 in DMF in a 100 mL flask.
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Add anhydrous potassium carbonate (2.5 eq). K₂CO₃ is a sufficiently strong base to deprotonate the phenolic hydroxyl group, initiating the intramolecular cyclization.
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Heat the mixture to 80-90 °C and stir for 3-5 hours. Again, monitor by TLC.
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After completion, cool the reaction to room temperature and pour it into ice-water, which will precipitate the product.
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Collect the solid by vacuum filtration and wash thoroughly with water.
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Purification & Validation: The crude product should be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
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Combine the pure fractions, concentrate under reduced pressure, and dry the resulting solid in a vacuum oven. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Spectroscopic Characterization Profile (Predicted)
Characterization is key to verifying the identity and purity of a synthesized compound. Based on the structure, the following spectral features are expected.
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¹H NMR (in DMSO-d₆, 400 MHz):
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~7.5-7.2 ppm (m, 3H): Signals corresponding to the three protons on the benzene ring. The exact splitting pattern will be complex due to their coupling relationships.
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~6.5 ppm (s, 2H): A broad singlet for the -NH₂ protons. This signal may shift or broaden with changes in concentration or temperature and will exchange with D₂O.
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~2.4 ppm (s, 3H): A sharp singlet corresponding to the methyl (-CH₃) group protons.
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¹³C NMR (in DMSO-d₆, 100 MHz):
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~160-170 ppm: Quaternary carbons of the isoxazole ring (C3 and C7a).
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~110-140 ppm: Carbons of the benzene ring.
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~21 ppm: The methyl group carbon.
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Mass Spectrometry (ESI+):
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[M+H]⁺: Expected at m/z 149.07.
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Reactivity and Applications in Drug Discovery
The 3-aminobenzo[d]isoxazole scaffold is a cornerstone in modern medicinal chemistry, primarily due to the versatile reactivity of the 3-amino group.[2]
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Nucleophilic Reactivity: The amino group can act as a nucleophile in a wide range of reactions, including acylation, alkylation, reductive amination, and condensation reactions. This allows for the facile introduction of diverse side chains to explore structure-activity relationships (SAR).
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Formation of Fused Heterocycles: The amine can be used as a handle to construct more complex, fused heterocyclic systems.
Proven Applications in Drug Discovery:
The core scaffold is integral to the development of inhibitors targeting epigenetic proteins, which are crucial in cancer progression.
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TRIM24 Bromodomain Inhibitors: Derivatives of N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine have been identified as potent and selective inhibitors of TRIM24, a protein implicated in several cancers, including prostate cancer.[3] The benzisoxazole core serves as a rigid anchor to position substituents for optimal binding within the bromodomain pocket.
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CBP/p300 Bromodomain Inhibitors: In a similar vein, 5-imidazole-3-methylbenz[d]isoxazole derivatives have been developed as highly potent and selective inhibitors of the CBP/p300 bromodomains. These compounds show promise for the treatment of acute myeloid leukemia (AML) by disrupting aberrant gene transcription.[4]
Caption: Role of the core scaffold in developing targeted cancer therapeutics.
Conclusion
5-Methylbenzo[d]isoxazol-3-amine is a valuable heterocyclic building block. While specific experimental data for this molecule is limited, its properties, synthesis, and reactivity can be confidently predicted from the extensive knowledge base surrounding the 3-aminobenzo[d]isoxazole class. Its true utility lies in its role as a versatile starting point for the synthesis of complex molecules targeting critical disease pathways, particularly in the field of oncology. The protocols and insights provided in this guide offer a solid foundation for researchers looking to leverage this powerful scaffold in their drug discovery programs.
References
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Microwave-promoted synthesis of 3-amino-substituted 1,2-benzisoxazoles. PubMed. Available at: [Link]
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RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. ResearchGate. Available at: [Link]
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Synthesis of Benzisoxazoles. Organic Chemistry Portal. Available at: [Link]
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Discovery and optimization of novel N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives as potent and selective TRIM24 bromodomain inhibitors with potential anti-cancer activities. PubMed. Available at: [Link]
-
Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia. PubMed. Available at: [Link]
Sources
- 1. Benzisoxazole synthesis [organic-chemistry.org]
- 2. Microwave-promoted synthesis of 3-amino-substituted 1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and optimization of novel N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives as potent and selective TRIM24 bromodomain inhibitors with potential anti-cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
